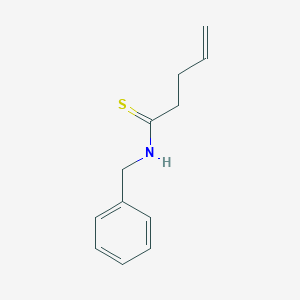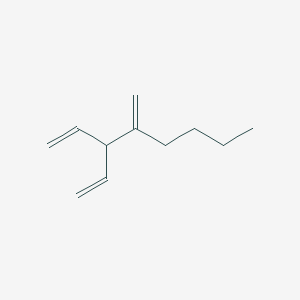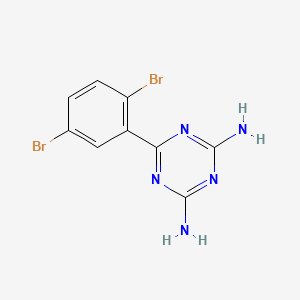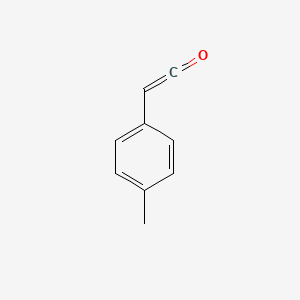
2-(4-Methylphenyl)ethen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylphenyl)ethenone, also known as 4’-Methylacetophenone, is an organic compound with the molecular formula C9H10O. It is a derivative of acetophenone, where a methyl group is substituted at the para position of the phenyl ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(4-Methylphenyl)ethenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of toluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H5CH3+CH3COClAlCl3C6H4(CH3)COCH3+HCl
Industrial Production Methods
In industrial settings, the production of 2-(4-Methylphenyl)ethenone often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry approaches, such as biocatalysis with Saccharomyces cerevisiae and natural deep eutectic solvents, has also been explored to produce chiral building blocks from acetophenone derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methylphenyl)ethenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylbenzoic acid.
Reduction: It can be reduced to 4-methylphenylethanol.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid, and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-Methylbenzoic acid.
Reduction: 4-Methylphenylethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(4-Methylphenyl)ethenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of fragrances, flavors, and polymers.
Mécanisme D'action
The mechanism of action of 2-(4-Methylphenyl)ethenone involves its interaction with various molecular targets and pathways. As an electrophilic compound, it can undergo nucleophilic addition reactions with nucleophiles such as amines and alcohols. The presence of the carbonyl group in the molecule makes it reactive towards nucleophiles, leading to the formation of various adducts and derivatives .
Comparaison Avec Des Composés Similaires
2-(4-Methylphenyl)ethenone can be compared with other similar compounds, such as:
Acetophenone: The parent compound without the methyl substitution.
4-Methylacetophenone: Another name for 2-(4-Methylphenyl)ethenone.
4-Methylbenzaldehyde: Similar structure but with an aldehyde group instead of a ketone group.
The uniqueness of 2-(4-Methylphenyl)ethenone lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs .
Propriétés
Numéro CAS |
58784-43-3 |
|---|---|
Formule moléculaire |
C9H8O |
Poids moléculaire |
132.16 g/mol |
InChI |
InChI=1S/C9H8O/c1-8-2-4-9(5-3-8)6-7-10/h2-6H,1H3 |
Clé InChI |
SDOGCQCEZASWLS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


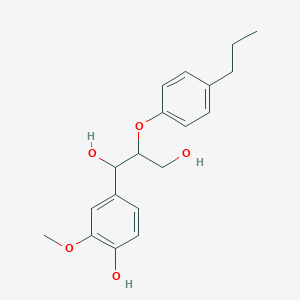

![Benzoic acid, 4-chloro-2-[(3,4-dimethylphenyl)amino]-](/img/structure/B14624334.png)
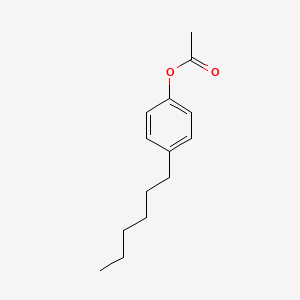
![N,N-Dimethyl-N'-(4-{[6-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)urea](/img/structure/B14624346.png)
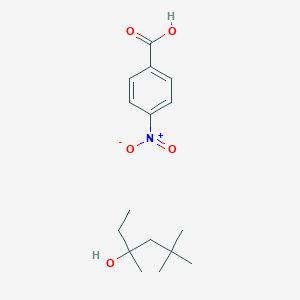
![2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid](/img/structure/B14624351.png)
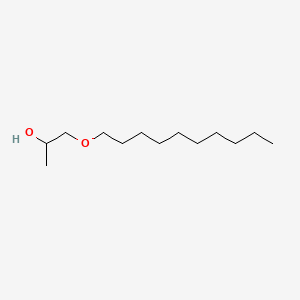
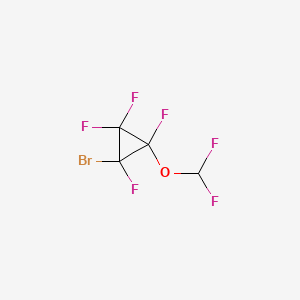
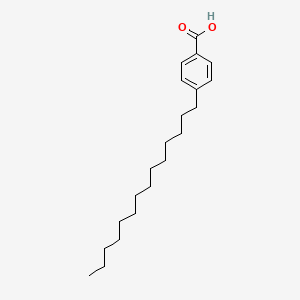
![2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane](/img/structure/B14624368.png)
